molecular formula C21H20N2O3S B5814780 N'-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide CAS No. 344943-75-5

N'-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B5814780
CAS No.: 344943-75-5
M. Wt: 380.5 g/mol
InChI Key: BZRGDCIOTGBBMF-PXLXIMEGSA-N
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Description

N'-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative synthesized through the condensation of 4-methylbenzenesulfonohydrazide with 3-(benzyloxy)benzaldehyde, followed by tosylation (). The compound features a benzylidene core substituted with a benzyloxy group at the 3-position and a 4-methylbenzenesulfonyl (tosyl) group. This structural motif is critical for its biological activities, including enzyme inhibition and anti-inflammatory effects (). Its synthesis typically achieves high yields (87–98.9%) and purity (>98% by HPLC), as demonstrated in related derivatives ().

Properties

IUPAC Name

4-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-17-10-12-21(13-11-17)27(24,25)23-22-15-19-8-5-9-20(14-19)26-16-18-6-3-2-4-7-18/h2-15,23H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRGDCIOTGBBMF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344943-75-5
Record name N'-(3-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of N’-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

Scientific Research Applications

  • Catalysis :
    • N'-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide has been utilized in catalytic processes, particularly in C–C bond formation reactions. It has shown effectiveness in facilitating dearomatization reactions, which are crucial for synthesizing complex organic molecules .
  • Medicinal Chemistry :
    • Research indicates potential applications in medicinal chemistry, where derivatives of this compound may exhibit anti-cancer properties. Studies have explored its ability to inhibit specific cancer cell lines, suggesting a pathway for developing new therapeutic agents.
  • Material Science :
    • The compound's unique properties make it suitable for use in creating advanced materials. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing mechanical and thermal properties of the materials.
  • Analytical Chemistry :
    • This compound can serve as a reagent in analytical chemistry for detecting certain metal ions due to its chelating properties. This application is particularly valuable in environmental monitoring and quality control processes .

Case Study 1: Catalytic Activity

A study published in the Royal Society of Chemistry demonstrated the catalytic activity of this compound in a three-component reaction leading to the formation of complex organic structures. The research highlighted its efficiency under mild conditions and its ability to produce high yields of desired products .

Case Study 2: Anticancer Properties

In an investigation into the anticancer effects of various hydrazone derivatives, this compound was tested against multiple human cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the hydrazone structure could lead to more potent anti-cancer agents.

Case Study 3: Environmental Applications

Research has shown that this compound can be used as a selective chelator for heavy metals in contaminated water sources. Its ability to form stable complexes with metal ions makes it an effective agent for environmental remediation efforts .

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound belongs to a class of N'-benzylidene-4-methylbenzenesulfonohydrazides. Key structural variations among analogs include:

  • Substituent position on the benzylidene ring: Derivatives with substituents at the 2-, 3-, 4-, or non-substituted positions exhibit distinct electronic and steric effects. For example, 3-substituted derivatives (e.g., benzyloxy, methoxy) enhance electron-donating properties, whereas 4-nitro or halogen groups introduce electron-withdrawing effects ().
  • Sulfonyl group modifications : Replacement of the tosyl group with other sulfonyl moieties (e.g., 4-chlorobenzylsulfonyl) alters solubility and target binding ().
  • Heterocyclic integrations : Compounds fused with triazole or benzimidazole rings () improve antimicrobial or anticancer activity but may reduce metabolic stability.

Spectral and Computational Analysis

  • 1H NMR : The hydrazone NH proton resonates at δ 11.68 ppm (), while the benzyloxy group’s aromatic protons appear at δ 7.02–7.88 ppm ().
  • MS Data : Molecular ion peaks (e.g., [M+H]+ at m/z 367.0922) confirm structural integrity ().

Structure-Activity Relationship (SAR) Insights

  • 3-Substitution : The 3-benzyloxy group optimizes anti-inflammatory activity by balancing hydrophobicity and steric bulk (). In contrast, 4-methoxy analogs prioritize MAO-B inhibition ().
  • Sulfonyl Group: The tosyl moiety enhances stability and enzyme binding via sulfonamide interactions, outperforming non-sulfonylated hydrazides ().
  • Hybrid Derivatives : Integration of triazole or benzimidazole rings () broadens biological scope but may introduce toxicity risks.

Biological Activity

N'-(3-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide, a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a benzyloxy group and a sulfonohydrazide moiety, which suggest various mechanisms of action against microbial and possibly cancerous cells. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.5 g/mol
  • CAS Number : 344943-75-5
  • IUPAC Name : 4-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide

Structural Features

The compound features:

  • A benzyloxy group which enhances hydrophobic interactions.
  • A sulfonohydrazide moiety that can form hydrogen bonds, crucial for biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been investigated for its effectiveness against various bacterial strains and fungi.

In Vitro Studies

  • Antibacterial Activity : The compound was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated significant antibacterial activity with varying minimum inhibitory concentrations (MICs) across different strains.
  • Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, suggesting a broad spectrum of action.
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus50100
Escherichia coli3060
Pseudomonas aeruginosa4080
Candida albicans2550

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The sulfonohydrazide group may inhibit key enzymes in bacterial cell walls.
  • Disruption of Membrane Integrity : The hydrophobic interactions facilitated by the benzyloxy group can disrupt microbial membranes.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound revealed that it outperformed several conventional antibiotics in terms of lower MIC values against resistant strains.
  • In Vivo Testing : Subsequent in vivo studies indicated that the compound exhibited low toxicity while maintaining significant antimicrobial effects, making it a candidate for further development into therapeutic agents.

Q & A

Q. Basic Synthesis Protocol :

  • Step 1 : Condensation of 3-(benzyloxy)benzaldehyde with 4-methylbenzenesulfonohydrazide in ethanol under reflux (60–80°C) for 4–6 hours.
  • Step 2 : Acid catalysis (e.g., acetic acid) to accelerate hydrazone bond formation.
  • Purification : Recrystallization from ethanol or chromatography for higher purity .

Q. Advanced Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics compared to ethanol .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during aldehyde-hydrazide condensation .
  • Yield Improvement : Use inert atmospheres (argon) to prevent oxidation of intermediates .

Which analytical techniques are most reliable for characterizing the structural conformation of this compound?

Q. Basic Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone linkage (δ ~8–10 ppm for imine proton) and aromatic substituents .
  • FTIR : Stretching bands at ~1600 cm⁻¹ (C=N) and ~1300 cm⁻¹ (S=O) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D conformation, confirming E/Z isomerism of the hydrazone bond. Crystallization in DMSO/water mixtures yields diffraction-quality crystals .

How do reaction mechanisms differ when modifying functional groups (e.g., methoxy vs. ethoxy substituents) on the benzylidene moiety?

Q. Methodological Insight :

  • Electron-Donating Groups (e.g., methoxy) : Stabilize the hydrazone intermediate, accelerating condensation.
  • Steric Effects : Bulky substituents (e.g., benzyloxy) may require prolonged reaction times or higher temperatures .
  • Mechanistic Probes : Use kinetic studies (e.g., monitoring via TLC or in situ NMR) to compare reaction rates .

What strategies mitigate low yields or impurities during large-scale synthesis?

Q. Advanced Strategies :

  • Intermediate Isolation : Purify 3-(benzyloxy)benzaldehyde via column chromatography before condensation .
  • Byproduct Management : Add scavengers (e.g., molecular sieves) to absorb water in hydrazone-forming reactions .
  • Scale-Up Protocols : Use flow chemistry for controlled mixing and temperature gradients .

How can researchers assess the biological activity of this compound, and what assays are most informative?

Q. Basic Screening :

  • Antimicrobial Assays : Disk diffusion against E. coli or S. aureus to test growth inhibition .
  • Enzyme Inhibition : Target enzymes (e.g., urease) via spectrophotometric assays .

Q. Advanced Profiling :

  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Dose-Response Analysis : IC₅₀ determination using MTT assays in cancer cell lines .

How should contradictory crystallographic and spectroscopic data be resolved?

Q. Methodological Approach :

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized structures .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid state .

What safety protocols are critical when handling intermediates like O-benzyl hydroxylamine hydrochloride?

Q. Risk Mitigation :

  • Hazard Analysis : Review SDS for mutagenicity (Ames test data) and decomposition risks .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for light-sensitive intermediates .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to simulate binding affinities .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

What are the implications of solvent polarity on the compound’s stability during storage?

Q. Stability Studies :

  • Accelerated Degradation : Expose samples to UV light or 40°C for 1–4 weeks, monitoring via HPLC .
  • Optimal Storage : Anhydrous DMSO or argon-flushed vials at –20°C prevent hydrolysis of the hydrazone bond .

How can regioselective modifications be achieved on the sulfonohydrazide backbone?

Q. Advanced Synthesis :

  • Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups before functionalizing the benzylidene moiety .
  • Catalytic Methods : Palladium-catalyzed C–H activation for selective aryl substitutions .

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